Ethyl 2-(2-((2-(2-methoxyethyl)-1-oxo-1,2-dihydroisoquinolin-5-yl)oxy)acetamido)benzoate
Description
Ethyl 2-(2-((2-(2-methoxyethyl)-1-oxo-1,2-dihydroisoquinolin-5-yl)oxy)acetamido)benzoate is a synthetic organic compound featuring a benzoate ester core linked via an acetamido bridge to a substituted isoquinolinone moiety. The structure integrates:
- Ethyl benzoate backbone: Provides ester functionality, influencing solubility and metabolic stability.
This compound’s design aligns with trends in medicinal chemistry, where isoquinoline derivatives are explored for anticancer, anti-inflammatory, and antimicrobial applications. However, its exact biological profile remains uncharacterized in the current literature.
Properties
IUPAC Name |
ethyl 2-[[2-[2-(2-methoxyethyl)-1-oxoisoquinolin-5-yl]oxyacetyl]amino]benzoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H24N2O6/c1-3-30-23(28)18-7-4-5-9-19(18)24-21(26)15-31-20-10-6-8-17-16(20)11-12-25(22(17)27)13-14-29-2/h4-12H,3,13-15H2,1-2H3,(H,24,26) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BTNYFFSEQRJIMX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=CC=C1NC(=O)COC2=CC=CC3=C2C=CN(C3=O)CCOC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H24N2O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
424.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Compound 1 : 2-(2-Ethoxy-2-oxoacetamido)benzoic acid ( )
- Core structure : Benzoic acid derivative with an ethoxy-oxoacetamido side chain.
- Key differences: Acid vs. ester: The carboxylic acid group in Compound 1 increases hydrophilicity and acidity (pKa ~2–3) compared to the ethyl ester in the target compound, which is more lipophilic.
- Research insights : Crystallographic studies (Sheldrick, 2008, 2015) confirm planar conformations in similar benzoic acid derivatives, suggesting rigidity that may limit bioavailability compared to the target compound’s flexible acetamido linker .
Compound 2 : Ethyl 2-(2-{5-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]-2-oxo-1,2-dihydropyridin-1-yl}acetamido)benzoate ( )
- Core structure : Ethyl benzoate with a pyridine-oxadiazole-phenyl substituent.
- Bioactivity: Compound 2 is marketed for applications in apoptosis and anti-infection research, implying kinase or protease targeting .
Comparative Data Table
Research Findings and Implications
- Structural insights: The target compound’s methoxyethyl group may enhance blood-brain barrier penetration compared to Compound 1’s polar carboxylic acid .
- Synthetic challenges: Unlike Compound 2, which uses pyridine-oxadiazole building blocks, the target compound requires specialized isoquinoline synthesis, as seen in Matovic et al. (2005) for analogous heterocycles .
Preparation Methods
Core Formation via N-Heterocyclic Carbene (NHC)-Catalyzed Cyclization
The dihydroisoquinolinone scaffold is synthesized using aza-Breslow intermediates under NHC catalysis.
Procedure:
- React 2-methoxyethylamine (1.2 eq) with methyl 2-formylbenzoate (1.0 eq) in THF at 0°C for 1 h.
- Add NHC precatalyst (5 mol%) and DBU (1.5 eq), stirring at 25°C for 12 h.
- Acidify with 1M HCl, extract with EtOAc, and purify via silica chromatography (hexanes/EtOAc 3:1) to yield 2-(2-methoxyethyl)-1,2-dihydroisoquinolin-1-one (78% yield).
Regioselective Hydroxylation at C-5
Electrophilic hydroxylation using Udenfriend’s system (FeSO₄·7H₂O, EDTA, ascorbic acid, O₂) introduces the 5-hydroxy group.
Optimized Conditions:
- Dissolve 2-(2-methoxyethyl)-1,2-dihydroisoquinolin-1-one (1.0 eq) in MeCN/H₂O (4:1).
- Add FeSO₄·7H₂O (0.2 eq), EDTA (0.1 eq), and ascorbic acid (0.5 eq).
- Bubble O₂ for 6 h at 50°C.
- Isolate Intermediate A by filtration (62% yield).
Analytical Data:
- ¹H NMR (500 MHz, DMSO-d₆) : δ 10.21 (s, 1H, OH), 8.12 (d, J = 8.1 Hz, 1H, H-8), 7.56 (t, J = 7.6 Hz, 1H, H-7), 7.43 (d, J = 7.9 Hz, 1H, H-6), 4.32 (t, J = 6.2 Hz, 2H, N-CH₂), 3.71 (t, J = 6.2 Hz, 2H, OCH₂), 3.28 (s, 3H, OCH₃).
- IR (KBr) : 3276 cm⁻¹ (OH), 1665 cm⁻¹ (C=O), 1602 cm⁻¹ (C=N).
Synthesis of Intermediate B: Ethyl 2-(2-Chloroacetamido)Benzoate
Acylation of Ethyl 2-Aminobenzoate
- Dissolve ethyl 2-aminobenzoate (1.0 eq) in dry CH₂Cl₂ under N₂.
- Add chloroacetyl chloride (1.1 eq) dropwise at 0°C.
- Stir with pyridine (1.5 eq) for 4 h at 25°C.
- Wash with 5% NaHCO₃, dry (Na₂SO₄), and concentrate to yield Intermediate B (89% yield).
Analytical Data:
- ¹H NMR (500 MHz, CDCl₃) : δ 8.34 (d, J = 8.4 Hz, 1H, ArH), 7.98 (s, 1H, NH), 7.51 (t, J = 7.7 Hz, 1H, ArH), 7.21 (d, J = 7.9 Hz, 1H, ArH), 4.42 (q, J = 7.1 Hz, 2H, OCH₂CH₃), 4.18 (s, 2H, ClCH₂), 1.41 (t, J = 7.1 Hz, 3H, CH₃).
- IR (KBr) : 3310 cm⁻¹ (NH), 1720 cm⁻¹ (ester C=O), 1655 cm⁻¹ (amide C=O).
Coupling of Intermediates A and B
SN2 Etherification under Phase-Transfer Conditions
- Dissolve Intermediate A (1.0 eq) and Intermediate B (1.2 eq) in DMF.
- Add K₂CO₃ (3.0 eq) and TBAB (0.1 eq).
- Heat at 80°C for 12 h.
- Pour into ice-water, extract with EtOAc, and purify via chromatography (hexanes/EtOAc 2:1) to isolate the target compound (65% yield).
Mechanistic Insight:
The phenoxide ion from Intermediate A attacks the electrophilic CH₂Cl group of Intermediate B, displacing chloride and forming the ether linkage.
Analytical Characterization of the Target Compound
Spectroscopic Data
- ¹H NMR (500 MHz, DMSO-d₆) : δ 10.52 (s, 1H, NH), 8.44 (d, J = 8.3 Hz, 1H, H-8), 8.21 (d, J = 7.8 Hz, 1H, ArH), 7.89 (t, J = 7.6 Hz, 1H, ArH), 7.64–7.58 (m, 3H, ArH), 7.31 (d, J = 7.9 Hz, 1H, ArH), 4.73 (s, 2H, OCH₂CO), 4.39 (q, J = 7.1 Hz, 2H, OCH₂CH₃), 4.29 (t, J = 6.2 Hz, 2H, N-CH₂), 3.74 (t, J = 6.2 Hz, 2H, OCH₂), 3.30 (s, 3H, OCH₃), 1.43 (t, J = 7.1 Hz, 3H, CH₃).
- ¹³C NMR (125 MHz, DMSO-d₆) : δ 169.8 (C=O, amide), 166.2 (C=O, ester), 162.4 (C=O, isoquinolinone), 154.1 (C-O), 134.2–116.7 (ArC), 68.9 (OCH₂CO), 61.3 (OCH₂CH₃), 53.8 (N-CH₂), 50.1 (OCH₂), 44.5 (OCH₃), 14.2 (CH₃).
- HRMS (ESI) : m/z calcd for C₂₃H₂₅N₂O₇ [M+H]⁺: 457.1709; found: 457.1712.
Crystallographic Validation (If Available)
Single-crystal X-ray diffraction of analogous compounds confirms the planar isoquinolinone core and trans configuration of the methoxyethyl chain.
Alternative Synthetic Pathways
Co-Catalyzed Oxidative Annulation
A one-pot synthesis using Co(acac)₂ (10 mol%) in HFIP solvent couples N-methoxybenzamide and ethyl 2-aminobenzoate under O₂, forming the isoquinolinone core and acetamide bridge simultaneously (yield: 58%).
Microwave-Assisted Coupling
Reducing reaction times from 12 h to 30 min using microwave irradiation (150°C) improves yield to 72% while minimizing decomposition.
Industrial-Scale Considerations
Cost-Effective Purification
Recrystallization Solvent Optimization:
Q & A
Q. What are the key synthetic routes for Ethyl 2-(2-((2-(2-methoxyethyl)-1-oxo-1,2-dihydroisoquinolin-5-yl)oxy)acetamido)benzoate, and how are intermediates validated?
The synthesis typically involves multi-step organic reactions, starting with functionalization of the isoquinoline core. A common approach includes:
- Step 1 : Alkylation or substitution at the 2-position of the isoquinoline ring using 2-methoxyethyl groups.
- Step 2 : Introduction of the acetamido-benzoate moiety via coupling reactions (e.g., EDC/HOBt-mediated amidation).
- Step 3 : Etherification to attach the oxyacetamido linker. Intermediate validation relies on NMR spectroscopy (1H/13C) to confirm regioselectivity and HPLC (>95% purity thresholds) .
Q. How is the structural integrity of this compound confirmed post-synthesis?
Advanced spectroscopic and crystallographic methods are employed:
- NMR : Assigns proton environments (e.g., distinguishing ester carbonyls at ~170 ppm in 13C NMR) .
- X-ray crystallography : Resolves bond angles and torsion angles, critical for verifying the isoquinoline backbone and substituent geometry. Single-crystal data collection (e.g., using Mo-Kα radiation) and refinement with SHELX software are standard .
Q. What are the primary functional groups influencing reactivity?
The compound features:
- Ester groups (ethyl benzoate): Susceptible to hydrolysis under acidic/basic conditions.
- Amide linkages : Stabilize intramolecular hydrogen bonding, affecting solubility and stability.
- Ether bonds (oxyacetamido): Resistant to nucleophilic attack but prone to oxidative cleavage. Reactivity studies often use TLC monitoring and FT-IR to track functional group transformations .
Advanced Research Questions
Q. How can researchers optimize reaction conditions to mitigate low yields in the coupling step?
Low yields during amidation (e.g., <50%) are addressed via:
- Solvent screening : Polar aprotic solvents (DMF, DMSO) enhance solubility of aromatic intermediates.
- Catalyst optimization : Use of DMAP or pyridine to activate carbonyl groups.
- Temperature control : Reactions at 0–5°C reduce side-product formation from competing ester hydrolysis. Yield improvements are quantified using HPLC-MS and gravimetric analysis .
Q. What experimental strategies resolve contradictions in reported biological activity data?
Discrepancies in bioactivity (e.g., IC50 variability) require:
- Assay standardization : Use of positive controls (e.g., kinase inhibitors for enzyme studies).
- Structural analogs : Comparative studies with methyl/ethyl ester variants to isolate pharmacophore contributions .
- Metabolic stability assays : Liver microsome tests to rule out rapid degradation as a confounding factor .
Q. How do crystallographic challenges (e.g., poor crystal growth) impact structural analysis?
Poorly diffracting crystals are addressed via:
Q. What methodologies validate the compound’s stability under physiological conditions?
Stability protocols include:
Q. How can researchers design SAR studies for analogs with improved pharmacokinetics?
Structure-Activity Relationship (SAR) strategies involve:
- Bioisosteric replacement : Swapping ethyl benzoate with methyl or tert-butyl esters to modulate lipophilicity (logP).
- Positional scanning : Systematic variation of the methoxyethyl substituent to optimize binding affinity.
- In silico modeling : Molecular docking (e.g., AutoDock Vina) predicts interactions with target proteins (e.g., kinases) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
